molecular formula C20H25BO3 B6358189 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1609259-46-2

2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6358189
CAS RN: 1609259-46-2
M. Wt: 324.2 g/mol
InChI Key: PUNLCXCKGBGHCX-UHFFFAOYSA-N
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Description

This compound is a derivative of hydroquinone, which is used medically for depigmentation . It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects.


Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported. This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition.


Molecular Structure Analysis

The structure of similar compounds has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .


Chemical Reactions Analysis

The mechanism of action of similar compounds involves its ability to react with nucleophiles, such as thiols, amines, and alcohols, to form covalent adducts . This reaction can occur through either a ring-opening or a ring-closing pathway, depending on the nature of the nucleophile and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Scientific Research Applications

2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied extensively for its potential applications in the fields of biochemistry and physiology. In particular, it has been shown to be a useful reagent for the synthesis of aryl halides, alkenes, and aromatic compounds. Additionally, it has been studied for its potential applications in drug discovery, as it has been found to possess anti-inflammatory and anti-cancer properties. Additionally, it has been studied for its potential applications in the fields of materials science, catalysis, and biotechnology.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed to involve the binding of the aryl halide to the boron-containing dioxaborolane, which then undergoes a reaction to form a boron-containing dioxaborolane derivative. This derivative is then further processed to form the desired product. Additionally, it is believed that the compound has the ability to interact with cellular components, such as proteins and nucleic acids, which may explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-cancer properties. Additionally, it has been studied for its potential applications in the fields of materials science, catalysis, and biotechnology. In particular, it has been found to be effective at inhibiting the growth of certain cancer cells, as well as reducing inflammation in the body. Furthermore, it has been found to be a useful reagent for the synthesis of aryl halides, alkenes, and aromatic compounds.

Advantages and Limitations for Lab Experiments

2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is a useful reagent for the synthesis of aryl halides, alkenes, and aromatic compounds.
However, there are some limitations to using this compound in lab experiments. For example, it is a relatively slow-acting reagent, and it is not as efficient as some other reagents. Additionally, it is not as effective at inhibiting the growth of certain cancer cells as some other compounds. Furthermore, it is not as effective at reducing inflammation in the body as some other compounds.

Future Directions

There are numerous potential future directions for research involving 2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as to identify new applications for it. Additionally, further research could be conducted to determine the optimal conditions for using this compound in lab experiments. Furthermore, further research could be conducted to identify new compounds that are similar to this compound and to study their potential applications. Finally, further research could be conducted to identify new methods for synthesizing this compound and to study its potential applications in drug discovery.

Synthesis Methods

2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods. The most common method involves the reaction of aryl halides with boron-containing dioxaborolane. In this reaction, the aryl halide is reacted with the dioxaborolane in an inert atmosphere. The reaction is typically conducted at room temperature and is complete in a few minutes. The product of this reaction is a boron-containing dioxaborolane derivative, which can be further purified and characterized.

Safety and Hazards

When handling similar compounds, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-13-17(22-14-16-9-7-6-8-10-16)11-12-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNLCXCKGBGHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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